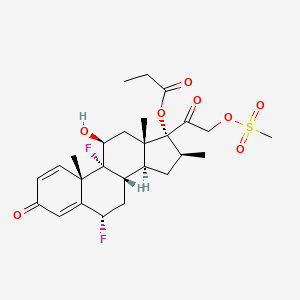
Diflorasone 17-propionate-21-mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflorasone 17-propionate-21-mesylate is a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is a derivative of diflorasone, which is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema, dermatitis, and psoriasis .
Preparation Methods
The synthesis of diflorasone 17-propionate-21-mesylate involves several steps, starting with the preparation of the core diflorasone structure. One method involves the reaction of a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® to produce a 21-ester-17-hydroxy 6α-fluorinated compound . The final steps include the esterification of the 17-hydroxy group with propionic acid and the mesylation of the 21-hydroxy group using methanesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
Diflorasone 17-propionate-21-mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The mesylate group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diflorasone 17-propionate-21-mesylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular signaling pathways involved in inflammation.
Medicine: It is used in the formulation of topical medications for treating inflammatory skin conditions.
Mechanism of Action
These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in reduced inflammation, itching, and redness.
Comparison with Similar Compounds
Diflorasone 17-propionate-21-mesylate is similar to other corticosteroids such as halobetasol propionate and flumethasone . it is unique due to its specific chemical structure, which includes the 17-propionate and 21-mesylate groups. These modifications enhance its potency and stability compared to other corticosteroids .
Similar Compounds
- Halobetasol propionate
- Flumethasone
- Betamethasone
- Clobetasol propionate
This compound stands out due to its high potency and specific applications in treating severe inflammatory skin conditions .
Properties
Molecular Formula |
C26H34F2O8S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
RHILHNNBGMDJEI-VRPUXLEISA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


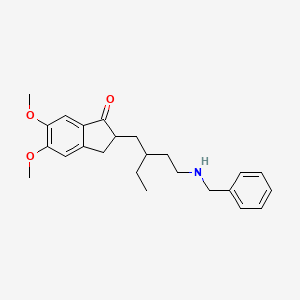
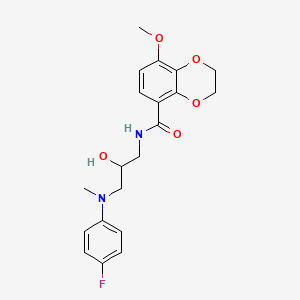
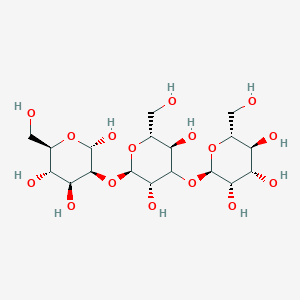
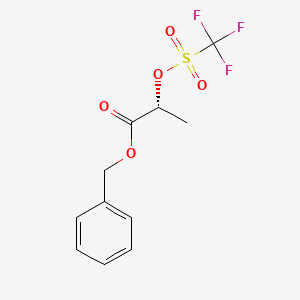
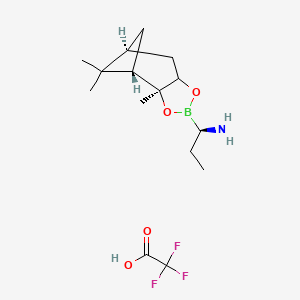
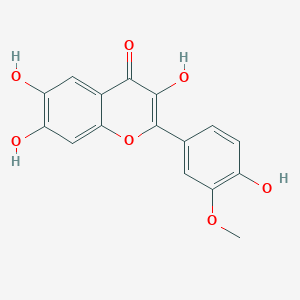
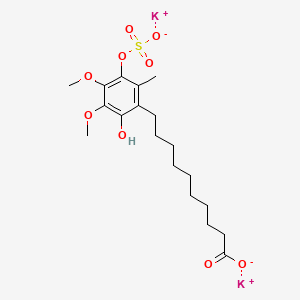
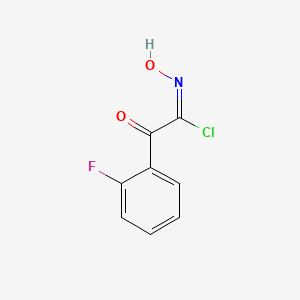
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
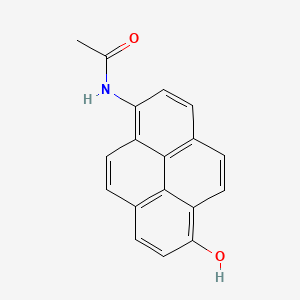
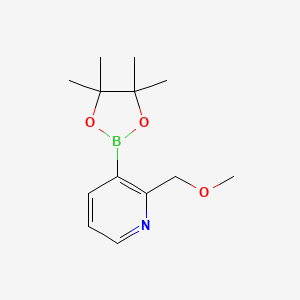
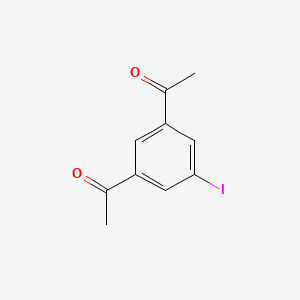
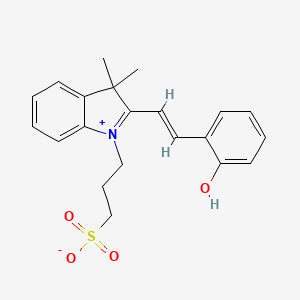
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
